N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide
Description
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a benzothiophene ring, a sulfonamide group, and a cyanocyclobutyl moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c17-11-16(8-3-9-16)18(12-6-7-12)22(19,20)15-10-21-14-5-2-1-4-13(14)15/h1-2,4-5,10,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTWPKJETSIHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)S(=O)(=O)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the cyanocyclobutyl or cyclopropyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiophene ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)benzamide
- N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide
- N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
Uniqueness
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide is unique due to its combination of a benzothiophene ring and a sulfonamide group, which is not commonly found in similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
